3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[3,2-b]pyridine core, which is fused with a benzamido group and a methoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cycloisomerization reaction involving ynamides and carbonate of 4-hydroxy-2-cyclopentenone, catalyzed by gold, palladium, and phosphoric acid.
Introduction of the benzamido group: This step involves the reaction of the furo[3,2-b]pyridine core with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the furo[3,2-b]pyridine core reacts with 2-methoxyphenylboronic acid under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor and modulator of the Hedgehog signaling pathway.
Medicine: Investigated for its anticancer and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It acts as a potent and selective inhibitor of cdc-like kinases (CLKs) and modulates the Hedgehog signaling pathway . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzofuro[3,2-c]quinolines: These compounds have a similar fused ring system and are known for their anticancer properties.
Uniqueness
3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Biological Activity
3-(2-Fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H16FN3O4
- Molecular Weight : 405.4 g/mol
- CAS Number : 946370-08-7
The compound features a furo[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the fluorobenzamide and methoxyphenyl groups enhances its pharmacological profiles.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for numerous signaling pathways in cellular processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, suggesting potential effects on cardiovascular and neurological systems .
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, which could contribute to its anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
- Cell Proliferation and Apoptosis : Research suggests that compounds with similar structures can influence cell cycle regulation and apoptosis in cancer cells, indicating potential anti-cancer properties .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- Anticancer Potential : In cell line studies, the compound demonstrated cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, particularly in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Significant reduction in cytokine levels | |
Anticancer | Cytotoxicity in breast and colon cancer cells | |
Neuroprotective | Modulation of dopamine receptors |
Case Study 1: Anti-inflammatory Effects
A study evaluated the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed an IC50 value indicating potent cytotoxicity. Further studies are needed to elucidate the underlying mechanisms.
Case Study 3: Neuroprotective Properties
Research focusing on neurodegenerative models demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of the Bcl-2 family proteins.
Properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4/c1-29-16-10-5-4-9-15(16)25-22(28)20-19(18-17(30-20)11-6-12-24-18)26-21(27)13-7-2-3-8-14(13)23/h2-12H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSEAOCWWJVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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